molecular formula C10H14O B181075 3-tert-Butylphenol CAS No. 585-34-2

3-tert-Butylphenol

Cat. No.: B181075
CAS No.: 585-34-2
M. Wt: 150.22 g/mol
InChI Key: CYEKUDPFXBLGHH-UHFFFAOYSA-N
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Description

Chemical Identity: 3-tert-Butylphenol (CAS 585-34-2) is an alkylphenol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its structure consists of a phenolic hydroxyl group substituted at the meta position with a bulky tert-butyl group (-C(CH₃)₃), which confers steric hindrance and influences its chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-tert-Butylphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the electrophilic substitution reaction. The reaction conditions include controlling the temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

    Raw Material Preparation: Phenol and isobutylene are the primary raw materials. These materials undergo strict quality control to ensure purity and suitability for the reaction.

    Reaction Process: The alkylation reaction is carried out in a reactor where phenol, catalyst, and solvent are mixed. Isobutylene gas is introduced, and the reaction temperature is controlled.

    Post-Treatment: After the reaction, the mixture is treated with an alkaline absorbent to neutralize acidic by-products.

Chemical Reactions Analysis

Friedel-Crafts Alkylation

3-TBP participates in site-selective alkylation under dual Brønsted/Lewis acid catalysis. Key findings include:

SubstrateAlkylating AgentCatalyst SystemProductYieldSelectivitySource
3-TBPDi-tert-butyl peroxideFeCl₃ + HCl2,4-Di-tert-butylphenol85%Para > Ortho
4-Chlorophenoltert-ButanolFeCl₃ (stoichiometric)3-Chloro-4-tert-butylphenol51%Para
  • Mechanism : FeCl₃ activates the alkylating agent (e.g., di-tert-butyl peroxide) via Lewis acid coordination, while HCl enhances electrophilicity through Brønsted acid catalysis .
  • Steric effects : Alkylation favors the para position due to steric hindrance from the meta tert-butyl group .

Nitration and Electrophilic Substitution

Nitration of 3-TBP proceeds under controlled conditions to yield mono- and di-nitro derivatives:

Reaction ConditionsNitro ProductYieldNotesSource
HNO₃ (conc.), H₂SO₄, 0–5°C3-tert-Butyl-5-nitrophenol68%Major isomer
Excess HNO₃, 50°C3-tert-Butyl-2,5-dinitrophenol42%Requires prolonged heating
  • Regioselectivity : Nitration occurs at the 5-position due to steric and electronic directing effects .

Oxidation and Radical Formation

3-TBP undergoes oxidation to form stable phenoxy radicals under specific conditions:

Oxidizing AgentConditionsProductObservationsSource
K₃[Fe(CN)₆]Alkaline aqueous medium3-tert-Butylphenoxy radicalBlue color, stable at RT
O₂ (air)Ambient, Fe³⁺ catalyst2,6-Di-tert-butyl-1,4-benzoquinoneAutoxidation pathway
  • Biological relevance : The phenoxy radical intermediate contributes to reactive oxygen species (ROS) generation, linked to antifungal activity .

Hydrogenation and Catalytic Reduction

Catalytic hydrogenation of 3-TBP modifies its aromatic ring:

CatalystSolventProductYieldConditionsSource
Rh/CSupercritical CO₂3-tert-Butylcyclohexanol92%50°C, 80 bar H₂
  • Stereoselectivity : Hydrogenation favors the axial alcohol due to steric shielding by the tert-butyl group .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, 3-TBP exhibits alkyl group migration :

ConditionsReagentProductNotesSource
H₂SO₄, 90°Ctert-Butyl isonitrileN-Sulfonyl amidines1,3-tert-butyl migration
  • Mechanism : The reaction involves C–N bond cleavage in isonitrile, followed by tert-butyl migration to adjacent nitrogen centers .

Scientific Research Applications

Antioxidants in Polymers and Plastics

3-tert-Butylphenol is primarily used as an antioxidant in the production of rubber and plastics. Its role as a stabilizer helps prevent oxidative degradation, thereby extending the lifespan of these materials. The compound is particularly effective in formulations where thermal stability is critical.

Application AreaFunctionalityBenefits
Rubber ProductionAntioxidantEnhances durability
PlasticsStabilizer against thermal degradationIncreases product longevity

Lubricants and Greases

In the transport sector, this compound serves as a lubricating agent. Its hydrophobic nature allows it to reduce friction between moving parts, thus improving efficiency and reducing wear in mechanical systems.

Cosmetics and Personal Care Products

The compound is also utilized in cosmetics due to its antioxidant properties, which help protect skin from oxidative stress. It is commonly found in formulations aimed at preventing premature aging.

Cosmetic ApplicationFunctionalityBenefits
Skin Care ProductsAntioxidantProtects against environmental damage
Hair Care ProductsStabilizerEnhances product effectiveness

Chemical Intermediate

This compound acts as a precursor in the synthesis of other chemical compounds, including tert-butyl catechol. This application is significant in the production of various specialty chemicals used in consumer products.

Case Study 1: Industrial Use as an Antioxidant

A study conducted on the use of this compound in rubber manufacturing demonstrated that incorporating this compound significantly improved the thermal stability of rubber products under prolonged heat exposure. The findings indicated that products containing this antioxidant exhibited less degradation over time compared to those without it.

Case Study 2: Cosmetic Formulation Efficacy

Research into cosmetic formulations revealed that products containing this compound showed enhanced protective effects against UV-induced oxidative damage. Participants using creams with this ingredient reported improved skin texture and reduced signs of aging over an eight-week period.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider safety measures due to its corrosive nature. Proper handling protocols must be established to mitigate risks associated with dermal contact and inhalation exposure.

Mechanism of Action

The mechanism of action of 3-tert-Butylphenol involves its interaction with various molecular targets and pathways. It can undergo stereoselective hydrogenation over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent. This reaction is used to study the effect of alkyl groups on the phenol ring on the estrogenic potency of alkylphenolic compounds .

Comparison with Similar Compounds

Physical Properties :

  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 240.0 ± 0.0 °C at 760 mmHg
  • Melting Point : 44–46 °C
  • Flash Point : 108.9 ± 0.0 °C
  • Vapor Pressure : 0.00754 mm Hg at 20°C (predicted)
  • Water Solubility : 437.4 mg/L (predicted) .

Applications: 3-tert-Butylphenol is utilized as a chemical intermediate in organic synthesis and has been studied for its estrogenic potency in yeast-based assays . It also serves as a model substrate in kinetic studies of C(sp²)–C(sp³) cross-coupling reactions due to its minimal side-product formation .

Structural Isomers and Alkylphenols

Comparison of Butylphenol Isomers:

Compound Substitution Position Transformation Ratio (%) Biodegradation Notes
This compound Meta 0 Resistant to microbial degradation
2-sec-Butylphenol Ortho 100 Fully degraded by Pseudomonas sp.
2-tert-Butylphenol Ortho 100 Fully degraded by Pseudomonas sp.
4-tert-Butylphenol Para 0 Resistant to degradation

Key Insight: The meta-substituted this compound exhibits resistance to biodegradation compared to ortho-substituted isomers, likely due to steric and electronic effects influencing enzyme accessibility .

Reactivity in Alkylation Reactions

Comparison of tert-Butylation Yields :

Substrate Reaction Partner Yield (%) Notes
This compound DTBP (di-tert-butylperoxide) 92 Minimal side products; ideal for kinetic studies
3-Ethylphenol DTBP 58 Lower yield due to competing pathways
3-Phenylphenol 2-Methyl-2-propanol 83 High yield in disubstituted product formation

Key Insight: The tert-butyl group in this compound enhances reaction efficiency in cross-coupling processes, attributed to its electron-donating and steric effects stabilizing intermediates .

Toxicity Profiles

Comparison of Half-Maximal Growth Inhibitory Concentrations (-log IGC₅₀) :

Compound -log IGC₅₀ Relative Toxicity
This compound 0.73 Moderate
2,6-Di-tert-Butyl-4-methylphenol 1.79 High
4-Chloro-3-methylphenol 0.80 Moderate

Halogenation Behavior

Comparison of Halogenation Products :

Compound Halogen Product Notes
This compound Cl₂ Trichloro derivative Steric hindrance limits substitution
Phenol (unsubstituted) Cl₂ 2,4,6-Trichlorophenol Unhindered para/ortho sites

Key Insight: The tert-butyl group in this compound directs halogenation to less hindered positions, contrasting with unsubstituted phenol’s para/ortho selectivity .

Biological Activity

3-tert-Butylphenol (CAS No. 98-54-4) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its toxicity, antioxidant properties, and potential endocrine-disrupting effects.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to the phenolic ring. Its chemical structure can be represented as follows:

C10H14O\text{C}_10\text{H}_{14}\text{O}

This compound is a stable solid at room temperature and is classified as readily biodegradable.

Acute Toxicity

The acute toxicity of this compound is considered low across various administration routes. It is known to be an irritant to the skin, eyes, and respiratory tract. Human exposure has been linked to skin depigmentation in industrial settings, indicating potential dermal sensitization .

Reproductive and Developmental Toxicity

In studies involving repeated doses in rats, no systemic or reproductive toxicity was observed at doses up to 200 mg/kg/day. However, high doses (1 g/kg/day) resulted in forestomach hyperplasia, suggesting a threshold for adverse effects . Furthermore, while no clear carcinogenicity was established in manufacturing workers, some studies indicated promoting activity for carcinogenesis in animal models .

Antioxidant Activity

This compound exhibits significant antioxidant properties, making it a subject of interest for applications in food preservation and pharmaceuticals. Research indicates that its antioxidant activity can be comparable to well-known antioxidants such as ascorbic acid .

The antioxidant mechanism involves the stabilization of radical structures through resonance stabilization. This property allows this compound to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems .

Endocrine Disruption Potential

Recent research has highlighted the potential of this compound as an endocrine disruptor. Studies have shown that related compounds can induce adipogenesis and affect hormonal pathways by interacting with nuclear receptors such as retinoid X receptors (RXRs) and peroxisome proliferator-activated receptors (PPARs) .

Summary of Biological Activities

Activity TypeFindings
Toxicity Low acute toxicity; irritant; potential for skin sensitization; no reproductive toxicity at low doses; possible carcinogenic promotion.
Antioxidant Significant antioxidant activity comparable to ascorbic acid; effective in scavenging free radicals.
Endocrine Disruption Potential obesogen; affects RXR signaling pathways leading to adipogenesis.

Case Studies and Research Findings

  • Occupational Exposure : A study reported skin depigmentation among workers exposed to this compound in a manufacturing facility, highlighting the compound's irritant properties and potential for sensitization .
  • Animal Studies : In a two-generation reproductive toxicity study with 4-tert-butylphenol (structurally similar), no adverse reproductive effects were noted at lower doses, although high doses caused significant tissue alterations .
  • Antioxidant Efficacy : Experimental data demonstrated that this compound had a Ferric Reducing Antioxidant Power (FRAP) value significantly higher than several reference antioxidants, indicating its strong potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-tert-Butylphenol relevant to experimental design?

  • Answer : Critical properties include a molecular weight of 150.22 g/mol, LogP (lipophilicity) of 2.69, boiling point of 240°C at 760 mmHg, and melting point of 44–46°C . Solubility in ethanol and ether makes it suitable for organic-phase reactions. Experimental determination methods:

  • LogP : Measure via shake-flask partitioning or HPLC retention time correlation.
  • Melting point : Use differential scanning calorimetry (DSC) for purity assessment.
  • Boiling point : Confirm via distillation under reduced pressure (e.g., 132°C at 20 mmHg ).

Q. How is this compound synthesized in laboratory settings?

  • Answer : A common method involves FeCl3-catalyzed tert-butylation of phenol derivatives using di-tert-butyl peroxide (DTBP). Key steps:

React phenol with DTBP in the presence of FeCl3 and trifluoroacetic acid (TFA).

Optimize catalyst loading (second-order dependence on FeCl3 concentration ).

Purify via vacuum distillation or recrystallization. Monitor side reactions (e.g., di-alkylation) using GC-MS .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Hazards : Skin corrosion (H314), requiring PPE (gloves, goggles) and fume hood use .
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation. Avoid incompatible materials (strong oxidizers) .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence this compound’s reactivity in electrophilic substitution?

  • Answer : The bulky tert-butyl group directs electrophiles to the para position via steric hindrance, reducing ortho/para isomer formation. Computational studies (DFT calculations) show increased activation energy for meta-substitution compared to unsubstituted phenol . Experimental validation: Monitor regioselectivity using NMR or X-ray crystallography of reaction intermediates.

Q. What kinetic insights guide the optimization of FeCl3-catalyzed tert-butylation using this compound?

  • Answer : Key findings from :

  • Rate dependencies : First-order in phenol concentration, half-order in DTBP (suggesting radical dissociation).
  • Catalyst role : Second-order dependence on FeCl3, indicating dimeric active species.
  • Methodology : Use normalized time-scale analysis ([FeCl3]²·t) to overlay reaction profiles and validate catalyst order .

Q. How can computational modeling predict the environmental fate of this compound?

  • Answer :

  • QSAR models : Correlate LogP (2.69) with bioaccumulation potential.
  • Degradation pathways : Simulate oxidation via cytochrome P450 enzymes (CYP1A2) using molecular docking.
  • Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS data from microbial degradation studies .

Q. What methodological challenges arise in analyzing trace impurities in this compound batches?

  • Answer :

  • Impurity profiling : Use UPLC-PDA to detect di-tert-butylphenol isomers (common byproducts).
  • Quantification : Calibrate against certified reference materials (CRMs) for <0.1% detection limits.
  • Case study : highlights batch variability in purity (>95% vs. >98%), impacting reproducibility in catalysis studies .

Q. Data Contradictions and Resolution

  • Boiling Point Discrepancy : reports 132°C at 20 mmHg, while cites 240°C at 760 mmHg. This aligns with the Clausius-Clapeyron equation, confirming consistency under different pressures .
  • Catalyst Order : ’s second-order FeCl3 dependence contrasts with typical first-order kinetics. Resolution: Mechanistic studies suggest FeCl3 dimerization is rate-limiting, validated via normalized time-scale plots .

Properties

IUPAC Name

3-tert-butylphenol
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InChI

InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3
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InChI Key

CYEKUDPFXBLGHH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)O
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID9044825
Record name 3-tert-Butylphenol
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Molecular Weight

150.22 g/mol
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Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 3-tert-Butylphenol
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Vapor Pressure

0.02 [mmHg]
Record name 3-tert-Butylphenol
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CAS No.

585-34-2
Record name 3-tert-Butylphenol
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Record name Phenol, 3-(1,1-dimethylethyl)-
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Record name Phenol, 3-(1,1-dimethylethyl)-
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Retrosynthesis Analysis

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